

# Navigating the Data Landscape of AB-836: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | ST-836 hydrochloride |           |
| Cat. No.:            | B1139235             | Get Quote |

For researchers and drug development professionals invested in novel therapeutics for chronic hepatitis B (CHB), a thorough understanding of the preclinical and clinical data surrounding emerging compounds is paramount. This guide provides a comprehensive comparison of the available data on AB-836, a potent capsid assembly modulator (CAM), with a focus on reproducibility and its standing relative to other therapeutic alternatives.

AB-836, developed by Arbutus Biopharma, is a second-generation oral HBV capsid inhibitor designed to interfere with a crucial step in the viral lifecycle: the assembly of the viral capsid. While the initial user query referenced "ST-836 hydrochloride," publicly available scientific literature and clinical trial information predominantly point to "AB-836." This guide will proceed with the analysis of data available for AB-836. The compound has shown potent antiviral activity in both preclinical and early clinical settings; however, its development was discontinued due to safety concerns. This guide aims to objectively present the published data to inform future research and development in this class of antivirals.

### Performance Data at a Glance: AB-836 in Preclinical and Clinical Studies

The following tables summarize the key quantitative data from published studies on AB-836, offering a snapshot of its in vitro potency, in vivo efficacy in animal models, and initial clinical trial results. For comparative context, data for other CAMs and standard-of-care nucleos(t)ide analogues (NAs) are included where available from separate publications.



| Compound                                                                             | Assay System                              | EC50 (μM)   | CC50 (μM) | Selectivity<br>Index<br>(CC50/EC50) |
|--------------------------------------------------------------------------------------|-------------------------------------------|-------------|-----------|-------------------------------------|
| AB-836                                                                               | HepDE19 cells                             | 0.010[1]    | >25[1]    | >2500                               |
| AB-836                                                                               | HepG2-NTCP<br>cells (cccDNA<br>formation) | 0.18[2]     | -         | -                                   |
| AB-836                                                                               | HepG2-NTCP<br>cells (HBsAg<br>production) | 0.20[2]     | -         | -                                   |
| JNJ-56136379                                                                         | HepG2.117 cells                           | 0.054[3][4] | -         | -                                   |
| BAY 41-4109                                                                          | HepG2.117 cells                           | 0.069[4]    | -         | -                                   |
| AT-130                                                                               | HepG2.117 cells                           | 1.540[4]    | -         | -                                   |
| Table 1: In Vitro Antiviral Activity of AB-836 and Other Capsid Assembly Modulators. |                                           |             |           |                                     |



| Compound     | Dose                         | Mean HBV DNA<br>Reduction (log10<br>IU/mL)      | Study Duration |
|--------------|------------------------------|-------------------------------------------------|----------------|
| AB-836       | 50 mg once daily             | 2.57                                            | 28 days        |
| AB-836       | 100 mg once daily            | 3.04[5][6]                                      | 28 days        |
| AB-836       | 200 mg once daily            | 3.55[5][6]                                      | 28 days        |
| JNJ-56136379 | 25 mg - 250 mg once<br>daily | Dose-dependent reduction                        | 28 days        |
| Entecavir    | 0.5 mg/day                   | Not directly comparable (different study)       | 48 weeks       |
| Tenofovir    | 245 mg/day                   | Not directly<br>comparable (different<br>study) | 48 weeks       |

Table 2: Phase 1

Clinical Trial Data for

AB-836 and

Comparator

Compounds in

Patients with Chronic

Hepatitis B. Note that

direct comparison is

limited as data for

Entecavir and

Tenofovir are from

separate, longer-term

studies.[7][8][9][10]

[11]



| Compound | Dose (mg/kg, once daily) | Mean HBV DNA<br>Reduction (log10) | Animal Model                       |
|----------|--------------------------|-----------------------------------|------------------------------------|
| AB-836   | 3                        | 1.4[1]                            | Hydrodynamic injection mouse model |
| AB-836   | 10                       | 2.5[1]                            | Hydrodynamic injection mouse model |

Table 3: In Vivo

Efficacy of AB-836 in

a Mouse Model of

HBV Infection.

# Understanding the Mechanism: The Role of Capsid Assembly Modulators

Capsid assembly modulators like AB-836 target the HBV core protein, a critical component for the formation of the viral capsid which encloses the viral genome. By interfering with this process, CAMs can disrupt the viral lifecycle at multiple stages. The diagram below illustrates the HBV lifecycle and the points of intervention for CAMs.





Click to download full resolution via product page

Mechanism of Action of Capsid Assembly Modulators.

### **Delving into the Details: Experimental Protocols**

Reproducibility of scientific findings is contingent on detailed and transparent methodologies. Below are summaries of the key experimental protocols used in the evaluation of AB-836.

#### In Vitro Antiviral Activity Assay (HepG2-NTCP Cells)

The in vitro antiviral activity of AB-836 is often assessed using HepG2 cells engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), which serves as the entry receptor for HBV.

- Cell Culture and Seeding: HepG2-NTCP cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For antiviral assays, cells are seeded into multi-well plates.
- Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., AB-836) for a specified period before and/or during viral infection.
- HBV Infection: A high-titer HBV inoculum is added to the cells. The infection is typically allowed to proceed for several hours to days.
- Washout and Maintenance: After the infection period, the viral inoculum and compound are removed, and the cells are washed and maintained in a fresh culture medium, which may or may not contain the test compound.
- Endpoint Analysis: After a defined incubation period (e.g., several days), the antiviral activity
  is determined by measuring various viral markers. This can include quantifying extracellular
  HBV DNA and secreted HBsAg in the cell culture supernatant using qPCR and ELISA,
  respectively. Intracellular markers like cccDNA can also be measured.
- Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTT assay) is performed to
  determine the concentration of the compound that is toxic to the cells (CC50).[12] This allows
  for the calculation of the selectivity index (SI = CC50/EC50), which is a measure of the
  compound's therapeutic window.



Check Availability & Pricing

## In Vivo Efficacy Assessment (Hydrodynamic Injection Mouse Model)

The hydrodynamic injection mouse model is a widely used method to establish HBV replication in mice for in vivo testing of antiviral compounds.

- Plasmid Preparation: A plasmid containing the HBV genome (typically a 1.2 or 1.3-fold overlength genome) is purified to be endotoxin-free.
- Hydrodynamic Injection: A large volume of saline solution containing the HBV plasmid DNA
   (typically 8-10% of the mouse's body weight) is rapidly injected into the tail vein of the mouse
   (within 5-8 seconds).[13][14][15][16] This high-pressure injection leads to transiently
   increased permeability of the liver sinusoids, allowing the plasmid to be taken up by
   hepatocytes.
- Compound Administration: Following the establishment of HBV replication, the mice are treated with the test compound (e.g., AB-836) or a vehicle control, typically via oral gavage, for a specified duration.
- Monitoring of Viral Markers: Blood samples are collected at various time points to monitor the levels of serum HBV DNA, HBsAg, and HBeAg.
- Endpoint Analysis: At the end of the study, liver tissue can be harvested to measure intrahepatic HBV DNA and other viral markers.

### Safety and Tolerability of AB-836

In a Phase 1a/1b clinical trial, AB-836 was generally well-tolerated in healthy subjects and patients with CHB at single doses up to 175mg and multiple doses up to 100mg once daily for 28 days.[17] Most adverse events were mild.[17] However, transient Grade 3 alanine aminotransferase (ALT) elevations were observed in two HBeAg+ patients in the 100mg dose cohort, which resolved with continued dosing.[5][6] More significantly, similar ALT elevations in two patients in the 200mg cohort led to the decision to conduct further evaluation in healthy volunteers before progressing the program.[5] Subsequently, Arbutus Biopharma announced the discontinuation of the clinical development of AB-836 due to these safety findings.



#### **Concluding Remarks**

The publicly available data on AB-836 demonstrate its potent in vitro and in vivo antiviral activity as a capsid assembly modulator. The compound effectively reduced HBV DNA levels in a Phase 1 clinical trial. However, the emergence of safety signals in the form of elevated ALT levels ultimately led to the cessation of its development.

For researchers in the field, the story of AB-836 underscores the critical importance of the therapeutic window for this class of compounds. While potent on-target activity is essential, ensuring a favorable safety profile remains a key challenge. The detailed experimental protocols and comparative data presented in this guide offer a valuable resource for the continued exploration of novel CAMs and other innovative approaches to achieve a functional cure for chronic hepatitis B. The data on AB-836, though its own development has halted, contributes to the collective knowledge base that will inform the design and development of the next generation of HBV therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AB-836 demonstrates favorable preclinical safety and efficacy | BioWorld [bioworld.com]
- 2. Preclinical and clinical antiviral characterization of AB-836, a potent capsid assembly modulator against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Properties and Mechanism of Action Studies of the Hepatitis B Virus Capsid Assembly Modulator JNJ-56136379 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbutus Presents New Data on AB-729, AB-836 and AB-101 at [globenewswire.com]
- 6. arbutusbio.gcs-web.com [arbutusbio.gcs-web.com]
- 7. Comparison of the efficacy of tenofovir and entecavir for the treatment of nucleos(t)idenaive patients with chronic hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]







- 8. A meta-analysis comparing the efficacy of entecavir and tenofovir for the treatment of chronic hepatitis B infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naive chronic hepatitis B: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of the long-term efficacy of tenofovir and entecavir in nucleos(t)ide analogue-naïve HBeAg-positive patients with chronic hepatitis B: A large, multicentre, randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. ice-hbv.org [ice-hbv.org]
- 14. aalas [aalas.kglmeridian.com]
- 15. High persistence rate of hepatitis B virus in a hydrodynamic injection-based transfection model in C3H/HeN mice PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preliminary Data Shows that Arbutus' Capsid Inhibitor, AB-836 is Generally Safe and Well-Tolerated and Provides Robust Antiviral Activity BioSpace [biospace.com]
- To cite this document: BenchChem. [Navigating the Data Landscape of AB-836: A
   Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1139235#reproducibility-of-published-data-on-st-836-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com